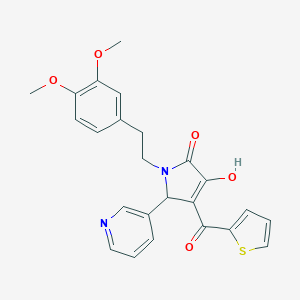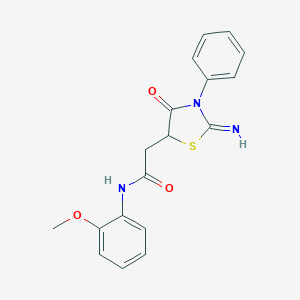
1-(3,4-dimethoxyphenethyl)-3-hydroxy-5-(3-pyridyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxyphenethyl)-3-hydroxy-5-(3-pyridyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as DPT, is a synthetic compound that belongs to the class of tryptamine derivatives. It is a psychoactive substance that has been used in scientific research to study its mechanism of action and physiological effects.
作用機序
The mechanism of action of DPT is not fully understood, but it is believed to act as a serotonin and dopamine receptor agonist. It has been found to stimulate the release of these neurotransmitters, leading to increased activity in the central nervous system. DPT also has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood and perception.
Biochemical and Physiological Effects:
DPT has been found to produce a range of biochemical and physiological effects in animal models and human subjects. It has been shown to increase heart rate, blood pressure, and body temperature, as well as alter mood, perception, and cognition. DPT has also been found to produce hallucinogenic effects, similar to those of other tryptamine derivatives such as DMT and psilocybin.
実験室実験の利点と制限
One advantage of using DPT in lab experiments is its high affinity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these neurotransmitters in the central nervous system. However, one limitation is its potential for producing hallucinogenic effects, which may confound experimental results.
将来の方向性
There are several future directions for research on DPT. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Another area of interest is its mechanism of action and how it interacts with serotonin and dopamine receptors in the central nervous system. Further research is also needed to determine the long-term effects of DPT use and its potential for abuse.
Conclusion:
In conclusion, DPT is a synthetic compound that has been used in scientific research to study its mechanism of action and physiological effects. It has a high affinity for serotonin and dopamine receptors and has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction. While DPT has advantages for lab experiments, such as its high affinity for neurotransmitter receptors, it also has limitations due to its potential for producing hallucinogenic effects. Further research is needed to determine the full range of DPT's effects and potential applications.
合成法
The synthesis of DPT involves the condensation of 3,4-dimethoxyphenethylamine with 3-pyridylacetic acid, followed by cyclization with thionyl chloride and thioacetamide. The final product is obtained by the oxidation of the resulting dihydro compound with potassium permanganate.
科学的研究の応用
DPT has been used in scientific research to study its mechanism of action and physiological effects on the central nervous system. It has been found to have a high affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, cognition, and behavior. DPT has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction.
特性
分子式 |
C24H22N2O5S |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-pyridin-3-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H22N2O5S/c1-30-17-8-7-15(13-18(17)31-2)9-11-26-21(16-5-3-10-25-14-16)20(23(28)24(26)29)22(27)19-6-4-12-32-19/h3-8,10,12-14,21,28H,9,11H2,1-2H3 |
InChIキー |
LLHDQSINGQRAGN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CN=CC=C4)OC |
正規SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CN=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)
![[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)
![N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228293.png)

![N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B228303.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)

![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)

![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
